(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Overview
Description
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is an organic compound that features a pyrazine ring attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the alkylation of pyrazine with a piperidine derivative, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid or pyrazine-2-carbaldehyde.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1-(Quinolin-2-ylmethyl)piperidin-4-yl)methanol: Contains a quinoline ring, offering different electronic properties.
(1-(Isoquinolin-2-ylmethyl)piperidin-4-yl)methanol: Features an isoquinoline ring, which can affect its binding affinity to biological targets.
Uniqueness
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is unique due to the presence of the pyrazine ring, which can engage in specific interactions with biological targets that are distinct from those of pyridine or quinoline derivatives. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications.
Biological Activity
The compound (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol (C10H15N3O) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring connected to a pyrazine moiety through a methylene bridge. This structural configuration is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H15N3O |
Molecular Weight | 195.25 g/mol |
LogP | 1.5 |
Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Acetylation Inhibition : The compound has been shown to inhibit histone acetyltransferase (HAT) p300, which plays a critical role in gene transcription regulation. The IC50 value for this inhibition has been reported at approximately 620 nM, indicating potent activity against this target .
- Anticancer Activity : In vitro studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been associated with the inhibition of the Ras oncogene activity in glioma cells, demonstrating potential as an anticancer agent .
- Neurotransmitter Modulation : The piperidine structure may facilitate interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors, which could have implications for neuropharmacological applications.
Structure-Activity Relationship (SAR)
The SAR studies surrounding similar compounds have provided insights into the modifications that enhance biological activity:
- Substituent Variations : Altering substituents on the pyrazine or piperidine rings can significantly affect inhibitory potency against HAT enzymes. For example, compounds with longer or more polar side chains tend to exhibit enhanced activity .
- Linker Modifications : The nature of the linker connecting the piperidine and pyrazine units also plays a crucial role. Replacing the methylene bridge with nitrogen or oxygen can lead to a loss of activity, emphasizing the importance of maintaining specific structural features for optimal interaction with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitubercular Activity : A series of nitroimidazopyrazinones were screened for their antitubercular properties, showing improved efficacy against Mycobacterium tuberculosis. This highlights the potential for derivatives of this compound in treating infectious diseases .
- Cytotoxicity Profiles : Compounds structurally similar to this compound have demonstrated varying levels of cytotoxicity across different cancer cell lines, with some exhibiting GI50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
[1-(pyrazin-2-ylmethyl)piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-1-5-14(6-2-10)8-11-7-12-3-4-13-11/h3-4,7,10,15H,1-2,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKBCJLPSAMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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